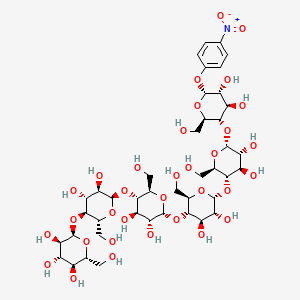
4-Nitrophenyl-alpha-D-maltohexaoside
描述
4-Nitrophenyl-alpha-D-maltohexaoside is a chromogenic substrate used primarily to determine the activity of alpha-amylase enzymes. It is a derivative of maltohexaose, a glucose polymer, with a 4-nitrophenyl group attached to the non-reducing end. This compound is significant in biochemical assays due to its ability to produce a yellow product upon enzymatic cleavage, which can be measured spectrophotometrically .
作用机制
Target of Action
The primary target of 4-Nitrophenyl-alpha-D-maltohexaoside is the enzyme α-amylase . This enzyme plays a crucial role in the breakdown of starch, a complex carbohydrate, into simpler sugars.
Mode of Action
This compound interacts with α-amylase as a chromogenic substrate . The enzyme cleaves this compound, resulting in a yellow product that can be measured spectrophotometrically at 44 nm .
Biochemical Pathways
The interaction of this compound with α-amylase affects the starch degradation pathway . The cleavage of this compound by α-amylase mimics the breakdown of starch, providing a measurable output for the enzymatic activity.
Result of Action
The cleavage of this compound by α-amylase results in the formation of a yellow product . This change can be measured spectrophotometrically, providing a quantitative measure of α-amylase activity .
生化分析
Biochemical Properties
4-Nitrophenyl-alpha-D-maltohexaoside interacts with the enzyme α-amylase . When cleaved by α-amylase, it yields a yellow product that can be spectrophotometrically measured at 44 nm .
Cellular Effects
The effects of this compound on cells are primarily related to its role as a substrate for α-amylase . By serving as a substrate, it can influence cellular processes related to carbohydrate metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its cleavage by the enzyme α-amylase . This cleavage results in the production of a yellow product, which can be detected spectrophotometrically .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are primarily related to its stability and degradation over time
Metabolic Pathways
This compound is involved in the metabolic pathway related to carbohydrate metabolism, specifically as a substrate for the enzyme α-amylase .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl-alpha-D-maltohexaoside typically involves the glycosylation of maltohexaose with 4-nitrophenyl glycoside. The reaction is catalyzed by glycosyltransferases or chemical catalysts under controlled conditions. The process involves the protection of hydroxyl groups, glycosylation, and subsequent deprotection steps to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems. The compound is then subjected to rigorous quality control measures to ensure its suitability for biochemical assays .
化学反应分析
Types of Reactions
4-Nitrophenyl-alpha-D-maltohexaoside primarily undergoes enzymatic hydrolysis. The alpha-amylase enzyme cleaves the glycosidic bond, releasing 4-nitrophenol and maltohexaose fragments. This reaction is specific and does not involve oxidation, reduction, or substitution reactions .
Common Reagents and Conditions
The enzymatic hydrolysis of this compound requires alpha-amylase under optimal pH and temperature conditions. The reaction is typically carried out in a buffered solution to maintain the enzyme’s activity and stability .
Major Products Formed
The major products formed from the enzymatic hydrolysis of this compound are 4-nitrophenol and maltohexaose fragments. The release of 4-nitrophenol, which is yellow, allows for spectrophotometric measurement at 405 nm .
科学研究应用
4-Nitrophenyl-alpha-D-maltohexaoside is widely used in scientific research for the following applications:
Biochemistry: It serves as a substrate for alpha-amylase assays, enabling the study of enzyme kinetics and activity.
Molecular Biology: Used in assays to measure the activity of alpha-amylase in various biological samples, including plant and animal tissues.
Medicine: Helps in diagnosing diseases related to abnormal alpha-amylase activity, such as pancreatitis.
Industry: Employed in quality control processes in the food and beverage industry to monitor enzyme activity in products
相似化合物的比较
Similar Compounds
- 4-Nitrophenyl-alpha-D-maltoside
- 4-Nitrophenyl-alpha-D-glucopyranoside
- 4-Nitrophenyl-alpha-L-fucopyranoside
- 4-Nitrophenyl-alpha-D-maltopentaoside
Uniqueness
4-Nitrophenyl-alpha-D-maltohexaoside is unique due to its specific structure, which allows it to serve as a substrate for alpha-amylase, producing a measurable yellow product. This specificity and the ease of measurement make it a valuable tool in biochemical assays compared to other similar compounds .
属性
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H65NO33/c44-5-13-19(50)20(51)26(57)38(66-13)72-33-15(7-46)68-40(28(59)22(33)53)74-35-17(9-48)70-42(30(61)24(35)55)76-36-18(10-49)71-41(31(62)25(36)56)75-34-16(8-47)69-39(29(60)23(34)54)73-32-14(6-45)67-37(27(58)21(32)52)65-12-3-1-11(2-4-12)43(63)64/h1-4,13-42,44-62H,5-10H2/t13-,14-,15-,16-,17-,18-,19-,20+,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37+,38-,39-,40-,41-,42-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFSLPRCTKUSTG-UYDBUFRNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H65NO33 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1112.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74173-30-1 | |
| Record name | 4-Nitrophenyl-alpha-D-maltohexaoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![5-[(4-Methoxyphenyl)methylamino]-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile](/img/structure/B2854516.png)

![N,N,2-Trimethyl-4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]benzamide](/img/structure/B2854518.png)
![2-(4-Methoxyphenyl)-4-methyl-6-(methylthio)-8-phenylthiazolo[3,4-a]pyrimidin-5-ium perchlorate](/img/structure/B2854520.png)
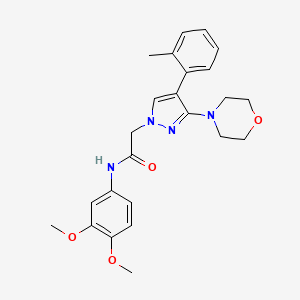
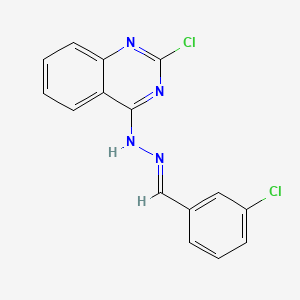

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2854527.png)
![2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2854528.png)
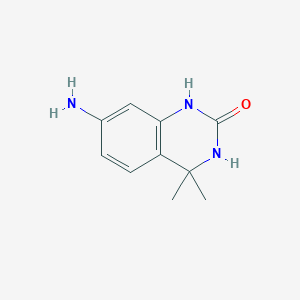

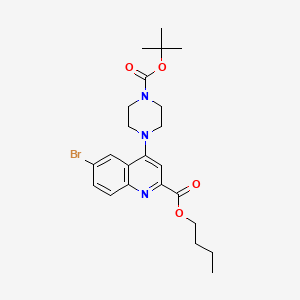
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2854538.png)
